2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYLEWIKMGBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with pyridin-2-ol under suitable conditions to form the piperidine derivative.
Substitution Reaction: : The piperidine derivative undergoes a substitution reaction with 2,2-dimethylpropan-1-one to introduce the ketone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Substitution reactions can be employed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may exhibit biological activities, such as antimicrobial, antiviral, or anti-inflammatory properties.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in the propan-1-one core, piperidine substituents, or aromatic systems. Key comparisons are outlined below:
Core Modifications: Propan-1-one Derivatives
Analysis: The dimethyl group in the target compound likely improves metabolic stability compared to unsubstituted analogs. Chiral amino-substituted variants (e.g., ) prioritize solubility but require stereochemical resolution.
Piperidine Substituent Variations
Analysis : Fluorinated analogs (e.g., 4.24) exhibit superior stability and yield, while cyclopropyl-substituted derivatives () introduce conformational rigidity. The target compound’s pyridin-2-yloxy group balances H-bonding and steric effects compared to bulkier substituents.
Aromatic System Modifications
Analysis : Replacing pyridin-2-yloxy with imidazole () shifts functionality toward sensory applications, while pyrrolidine-based systems () alter ring strain and binding kinetics.
Key Research Findings and Implications
- Synthetic Accessibility: Fluorinated and phenoxyethyl analogs achieve higher yields (85% and 78%, respectively) compared to dihydropyridine derivatives (50%), highlighting the impact of substituents on reaction efficiency .
- Biological Relevance: Chiral amino-substituted propan-1-ones (e.g., ) are prioritized in antibody-drug conjugates (ADCs), whereas dimethyl-substituted variants may favor CNS targets due to enhanced blood-brain barrier penetration .
- Structural Trends : Pyridin-2-yloxy groups offer a unique balance of H-bonding and steric properties, making the target compound a versatile scaffold for kinase inhibitors or covalent modifiers.
Biological Activity
2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 250.35 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and a ketone functional group, which contribute to its biological properties.
Research indicates that this compound interacts with multiple biological targets, influencing various pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, which could explain its effects on the central nervous system.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effectiveness with low minimal inhibitory concentrations (MICs).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
In vitro studies have indicated that the compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The mechanism appears to involve apoptosis induction and cell cycle arrest .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine.
A study highlighted that the compound's half-life is approximately 3 hours in murine models, indicating a need for multiple dosing for sustained efficacy .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to significant improvements in infection resolution rates compared to standard therapies.
- Oncological Research : In a preclinical model using human cancer xenografts, administration of the compound resulted in tumor size reduction by over 50% within four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
